5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
CAS No.: 1342733-18-9
Cat. No.: VC2999815
Molecular Formula: C10H10ClNO4
Molecular Weight: 243.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342733-18-9 |
|---|---|
| Molecular Formula | C10H10ClNO4 |
| Molecular Weight | 243.64 g/mol |
| IUPAC Name | 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10ClNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14) |
| Standard InChI Key | GCAKKYPDSDVHKB-UHFFFAOYSA-N |
| SMILES | C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl |
| Canonical SMILES | C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl |
Introduction
Chemical Identity and Structure
Molecular Structure and Properties
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid possesses a complex structure that combines aromatic and aliphatic components. The central pyridine ring provides an electron-deficient aromatic system, while the oxolan (tetrahydrofuran) group contributes a cyclic ether functionality. The basic identity parameters of this compound are summarized in Table 1.
Table 1: Chemical Identity of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
| Parameter | Information |
|---|---|
| Chemical Name | 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid |
| Alternative Name | 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid |
| CAS Registry Number | 1342733-18-9 |
| Molecular Formula | C₁₀H₁₀ClNO₄ |
| Molecular Weight | 243.64 g/mol |
| Structure | Pyridine ring with -COOH at position 3, -Cl at position 5, and -O-tetrahydrofuran at position 6 |
The structure contains several key functional groups that define its chemical behavior :
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A pyridine nitrogen (weakly basic)
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A carboxylic acid group (acidic)
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A chlorine substituent (potential site for substitution reactions)
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An ether linkage (relatively inert under most conditions)
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A tetrahydrofuran ring (cyclic ether with conformational flexibility)
Structural Characteristics
The pyridine ring in 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. The chlorine substituent at position 5 further enhances this electron deficiency while providing a potential site for nucleophilic aromatic substitution reactions. The oxolan-3-yloxy group at position 6 introduces steric bulk and may influence the electronic distribution within the pyridine ring through its weak electron-donating properties .
The presence of the tetrahydrofuran ring connected through an oxygen atom creates a flexible structural element that can adopt different conformations, potentially affecting the compound's interaction with biological targets or its behavior in chemical reactions. The ring's oxygen atom could also participate in hydrogen bonding as an acceptor.
Physical and Chemical Properties
Physical Properties
The physical characteristics of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid are important for handling, storage, and formulation considerations. Table 2 summarizes the available physical property data.
Table 2: Physical Properties of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Chemical Reactivity
The chemical reactivity of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is governed by its functional groups, each contributing to specific reaction patterns:
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Carboxylic Acid Group (-COOH):
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Undergoes typical carboxylic acid reactions including esterification, amidation, and reduction
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Forms salts with bases
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Can be activated for coupling reactions using standard coupling reagents
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Pyridine Ring:
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Resistant to electrophilic aromatic substitution due to electron deficiency
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Susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups
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The nitrogen atom can act as a nucleophile or coordinate with metals
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Chlorine Substituent:
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Potential leaving group in nucleophilic aromatic substitution reactions
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Can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi)
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Influences the electronic properties of the pyridine ring
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Tetrahydrofuran Group:
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Relatively stable under mild conditions
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May undergo ring-opening under strong acidic conditions
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The oxygen atom can coordinate with Lewis acids
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According to safety data, the compound should be kept away from strong oxidizing agents to prevent potentially hazardous reactions .
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |
Toxicological Considerations
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Skin inflammation characterized by itching, scaling, reddening, or blistering
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Eye inflammation with symptoms such as redness, watering, and itching
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Respiratory irritation if dust or vapors are inhaled
The compound is intended for research use only and should be handled by, or under the supervision of, technically qualified individuals .
Structure-Activity Relationships and Related Compounds
Examining the relationship between 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid and structurally similar compounds provides insights into the importance of specific structural features.
Related Compounds
Several compounds with structural similarities to 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid have been identified:
Table 4: Structurally Related Compounds
| Compound | CAS Number | Structural Relationship |
|---|---|---|
| 5-Chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid | 856167-98-1 | Replaces oxolan-3-yloxy with morpholin-4-yl at position 6 |
| 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid | 813424-73-6 | Replaces oxolan-3-yloxy with dimethylamino at position 6 |
| 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid | 1343106-79-5 | Tetrahydrofuran-3-yloxy group at position 2 instead of position 6, no chlorine |
The existence of these related compounds suggests systematic exploration of substitution patterns around the pyridine core, potentially to optimize properties for specific applications .
Complex Derivatives
More complex molecules incorporating the core structure or similar motifs have been developed, including:
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Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate, which features the core structure incorporated into a more elaborate molecular framework containing a thiazole ring and an ethyl ester.
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1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone, which includes a piperazine linker and an acetylphenyl group.
These derivatives suggest ongoing research interest in this class of compounds and their potential applications in medicinal chemistry or other fields.
Analytical Characterization
Analytical characterization is essential for confirming the identity and purity of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid. While detailed analytical data is limited in the available sources, standard methods for characterizing similar compounds typically include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyridine protons, tetrahydrofuran ring protons, and the carboxylic acid proton
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¹³C NMR would confirm the carbon framework including the carbonyl carbon of the carboxylic acid
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Infrared (IR) Spectroscopy:
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Would show characteristic bands for the carboxylic acid (C=O stretch around 1700-1725 cm⁻¹)
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O-H stretch of the carboxylic acid group (broad band around 3000-3500 cm⁻¹)
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C-Cl stretch (around 600-800 cm⁻¹)
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C-O-C stretch from the ether linkage (around 1050-1150 cm⁻¹)
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Mass Spectrometry:
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Would confirm the molecular weight (expected m/z = 243.64)
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Fragmentation pattern could provide structural information
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Chromatographic Methods
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to assess the purity of the compound and monitor reactions during its synthesis.
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